molecular formula C18H17N3O3S2 B2783821 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide CAS No. 483984-18-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Cat. No. B2783821
M. Wt: 387.47
InChI Key: XNJBRQLIXPTRRX-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C18H17N3O3S2 and its molecular weight is 387.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activities

Compounds structurally related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide" have been studied for their potential as dual inhibitors of critical enzymes in cancer cells. Specifically, some derivatives are potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes essential for DNA synthesis and cell proliferation, making them targets for cancer therapy. For example, certain antifolates designed around the thieno[2,3-d]pyrimidine scaffold have shown significant inhibitory activities against both human TS and DHFR, indicating their potential in developing new anticancer therapies (Gangjee et al., 2008).

Antibacterial and Antifungal Applications

Further applications include the design and synthesis of classical and nonclassical antifolates targeting DHFR in pathogens causing opportunistic infections in immunocompromised individuals. Some derivatives exhibit potent and selective inhibition of DHFR from pathogens like Toxoplasma gondii and Mycobacterium avium, suggesting their use as antibacterial and antifungal agents (Gangjee et al., 2007).

Structural Studies

Crystallographic studies of compounds within this chemical class have provided insights into their molecular conformations, which is essential for understanding their interactions with biological targets. Such structural data are crucial for the rational design of more effective and selective therapeutic agents (Subasri et al., 2017).

Synthesis and Drug Design

Research on the synthesis of thieno[2,3-d]pyrimidine derivatives and their biological activities contributes to drug design efforts, aiming at developing novel compounds with improved pharmacological profiles. This includes exploring different substitutions on the pyrimidine ring to enhance the compounds' potency, selectivity, and solubility, which are critical factors in drug development (Hafez et al., 2017).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-10-11(2)26-18-16(10)17(19-9-20-18)25-8-15(22)21-12-3-4-13-14(7-12)24-6-5-23-13/h3-4,7,9H,5-6,8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJBRQLIXPTRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

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